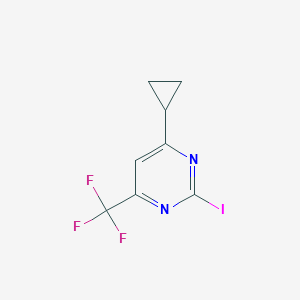
2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with iodine, cyclopropyl, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The unique structural properties of the compound make it suitable for the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: The compound can be used as a probe to study biological processes and molecular interactions, particularly those involving nucleic acids and proteins.
作用机制
The mechanism of action of 2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The presence of the iodine, cyclopropyl, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
2-Iodo-4-(trifluoromethyl)pyrimidine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
6-Cyclopropyl-4-(trifluoromethyl)pyrimidine: Lacks the iodine atom, which may influence its chemical properties and applications.
2-Iodo-6-cyclopropylpyrimidine:
Uniqueness
2-Iodo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the iodine atom allows for further functionalization through substitution reactions, while the cyclopropyl and trifluoromethyl groups enhance the compound’s stability and lipophilicity .
属性
分子式 |
C8H6F3IN2 |
|---|---|
分子量 |
314.05 g/mol |
IUPAC 名称 |
4-cyclopropyl-2-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C8H6F3IN2/c9-8(10,11)6-3-5(4-1-2-4)13-7(12)14-6/h3-4H,1-2H2 |
InChI 键 |
BNHOVRBGGVGUBY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=NC(=N2)I)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)


